molecular formula C15H13N3O2S B2918675 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034316-30-6

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2918675
CAS No.: 2034316-30-6
M. Wt: 299.35
InChI Key: IPYHZJHXGVEUMU-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a furan-3-yl group at position 3 and a methylacetamide side chain bearing a thiophen-3-yl moiety.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(7-11-2-6-21-10-11)18-8-13-15(17-4-3-16-13)12-1-5-20-9-12/h1-6,9-10H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYHZJHXGVEUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

Property Value
Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
CAS Number 2034316-30-6

The compound consists of a pyrazine ring linked to thiophene and furan moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated their effectiveness against several pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivative .

Table: Antimicrobial Activity of Related Compounds

Compound MIC (μg/mL) Activity
Compound 7b0.22Highly active
Compound 100.25Active
CiprofloxacinVariesStandard comparison

These compounds also showed a significant ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections.

Antiviral Activity

In addition to antimicrobial properties, this compound may also possess antiviral activity. Research on related pyrazole derivatives has revealed their effectiveness against viruses such as the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) ranging from 0.012 to 0.58 μM, indicating promising antiviral capabilities .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within pathogens. The heterocyclic structure allows for interactions with enzymes and receptors, potentially inhibiting critical biological processes essential for pathogen survival and replication.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiophene-bearing pyrazole derivatives found that compounds similar to this compound were effective against multi-drug resistant strains of bacteria, showcasing their potential in clinical applications .
  • Synergistic Effects : Another research highlighted the synergistic effects of these compounds when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, resulting in reduced MIC values and enhanced bactericidal activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Heterocycle Substitution :

    • The target compound uniquely combines furan-3-yl and thiophen-3-yl groups, whereas analogs often feature thiophen-2-yl (e.g., ) or benzofuran (e.g., ). The 3-position substitution in thiophene/furan may enhance π-stacking interactions compared to 2-substituted analogs.
    • Pyrazine rings (as in the target compound and ) contribute to planar aromaticity, facilitating hydrogen bonding and metal coordination.
  • Side Chain Diversity: The methylacetamide linker in the target compound provides conformational flexibility, contrasting with rigid carbamimidoylbenzyl () or benzofuranone () groups in analogs.

Physicochemical Properties

  • Solubility and Stability: Thiophen-3-yl and furan-3-yl groups may improve solubility in polar solvents compared to phenyl-substituted analogs (e.g., ).
  • Melting Points : Analogous compounds (e.g., ) are typically solids with melting points >100°C, suggesting the target compound shares similar thermal stability.

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